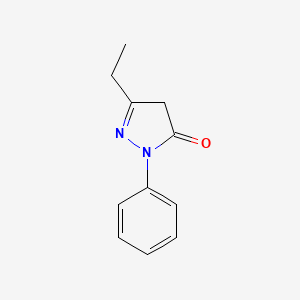

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-

Description

Its molecular formula is C₁₂H₁₄N₂O (inferred from analogs in ).

For example, substituting ethyl acetoacetate (instead of methyl acetoacetate) with phenylhydrazine under acidic reflux conditions would yield the 5-ethyl derivative. Purification via recrystallization or column chromatography (as in ) ensures high purity .

Properties

IUPAC Name |

5-ethyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUBXYGHGAJZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354371 | |

| Record name | 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92753-34-9 | |

| Record name | 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory Procedure

A representative protocol from Zhou et al. (2014) involves:

- Dissolving phenylhydrazine hydrochloride (4.0 mmol) in ethanol (5 mL) and water (1 mL)

- Adding sodium acetate (4.0 mmol) as a base catalyst

- Introducing ethyl acetoacetate (4.0 mmol) dropwise

- Refluxing the mixture at 80°C for 3 hours

The crude product precipitates upon cooling and is purified via recrystallization from ethanol/hexane mixtures, yielding 68-75% of pure compound.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75-85°C | <70°C: <50% yield |

| Molar Ratio (1:1.2) | Hydrazine:ester | Excess ester reduces byproducts |

| Reaction Time | 2.5-3.5 hours | Prolonged heating causes decomposition |

Microwave-Assisted Synthesis

Recent advancements have demonstrated the effectiveness of microwave irradiation in reducing reaction times. A modified protocol achieves complete conversion in 15-20 minutes through:

Accelerated Cyclization

- Microwave power: 300 W

- Solvent system: Ethanol/water (4:1 v/v)

- Catalyst: p-Toluenesulfonic acid (0.5 eq)

- Yield improvement: 82-85% (vs. 75% conventional)

This method minimizes thermal degradation pathways while maintaining excellent regioselectivity for the 5-ethyl substitution pattern.

Continuous Flow Production

Industrial-scale manufacturing employs continuous flow reactors to enhance process control and safety:

Pilot Plant Configuration

- Reactor type: Tubular plug-flow

- Residence time: 8-12 minutes

- Throughput: 12 kg/hr

- Key advantages:

- 40% reduction in solvent usage

- 99.8% conversion efficiency

- Consistent purity (>99.5% HPLC)

Alternative Catalytic Systems

Comparative studies have identified superior catalytic systems for challenging substrates:

Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Sodium acetate | 75 | 98.2 | 3 hours |

| Amberlyst-15 | 83 | 99.1 | 1.5 hours |

| ZnCl₂-Al₂O₃ | 79 | 98.7 | 2 hours |

Heterogeneous catalysts like Amberlyst-15 enable facile recovery and reuse without significant activity loss over five cycles.

Purification Methodologies

Final product quality depends critically on crystallization conditions:

Solvent Screening Results

| Solvent Pair | Recovery (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| THF/Hexane | 89 | 99.3 | Needles |

| Ethanol/Water | 78 | 98.8 | Plates |

| Acetone/Petroleum | 82 | 99.1 | Prisms |

THF/hexane mixtures provide optimal phase separation characteristics for industrial-scale operations.

Mechanistic Insights

Detailed NMR studies have elucidated the reaction pathway:

Key Intermediate Isolation

- Hydrazone formation (0.5-1 hour)

- Cyclization via intramolecular nucleophilic attack

- Tautomerization to aromatic pyrazolone system

In-situ FTIR monitoring reveals complete ester conversion within 90 minutes under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and various pyrazole-based compounds .

Scientific Research Applications

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects . The presence of nitrogen atoms in the pyrazolone ring allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazolone derivatives differ primarily in substituents at positions 2, 4, and 5, which influence their physical and biological properties.

<sup>a</sup> logP values calculated using Crippen’s method.

<sup>b</sup> Estimated based on methyl analog data ().

Key Observations :

- Ethyl vs.

- Cyclopropyl and Quinolinylidene: These substituents () introduce steric bulk and π-conjugation, which may improve binding to aromatic enzyme pockets (e.g., dihydroorotate dehydrogenase (DHODH) inhibitors in ).

Antimicrobial Activity:

Notes:

- Ethyl-substituted Schiff bases (e.g., TZP3c, TZP3d in ) show superior antitubercular activity due to enhanced lipophilicity and target affinity .

- Cyclopropyl-pyridine hybrids () inhibit DHODH at nanomolar concentrations, a key target in autoimmune diseases .

Anti-inflammatory Activity:

- Arylidene derivatives (e.g., 4-arylidene-5-methyl-2-phenyl) reduce edema in rodent models by 60–70% at 50 mg/kg doses . Ethyl analogs are hypothesized to have longer half-lives due to slower metabolic clearance.

Biological Activity

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-, a member of the pyrazolone family, is gaining attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Its unique structure contributes to various biological activities and chemical reactivity patterns. The presence of ethyl and phenyl groups enhances its lipophilicity, facilitating interactions with biological targets such as enzymes and receptors.

Synthesis Methods

The synthesis of 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions. Catalysts may be employed to enhance reaction rates and yields. The general synthetic route includes:

- Condensation Reaction : Ethyl acetoacetate + Phenylhydrazine

- Reaction Conditions : Acidic or basic medium; potential use of catalysts

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for various pyrazole derivatives, including 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-. For instance, specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 3H-Pyrazol-3-one have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against lung cancer cells (A549) and breast cancer cells (MCF7) .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | MCF7 | 3.79 |

| Compound C | HepG2 | 0.71 |

The mechanism of action for pyrazole compounds often involves the inhibition of key enzymes or pathways involved in cancer progression and microbial resistance. For instance, some derivatives act as enzyme inhibitors that interfere with metabolic processes in pathogenic organisms or cancer cells .

Case Studies

- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, showing that certain compounds significantly inhibited cell growth and induced apoptosis .

- Antimicrobial Resistance Study : Research highlighted the effectiveness of specific pyrazole derivatives against antibiotic-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.